4-bromo-3-ethoxy-N-(2-ethylphenyl)benzene-1-sulfonamide
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Overview
Description
4-bromo-3-ethoxy-N-(2-ethylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-(2-ethylphenyl)benzene-1-sulfonamide typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction using ethanol and a suitable catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride (SO2Cl2) and an amine, such as 2-ethylphenylamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-N-(2-ethylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
Reduction: Formation of reduced sulfonamide derivatives.
Coupling: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
4-bromo-3-ethoxy-N-(2-ethylphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N-(2-ethylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The presence of the bromine and ethoxy groups may enhance the compound’s binding affinity and specificity to its target enzymes.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: A basic sulfonamide structure used to treat bacterial infections.
Uniqueness
4-bromo-3-ethoxy-N-(2-ethylphenyl)benzene-1-sulfonamide is unique due to the presence of the bromine and ethoxy groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18BrNO3S |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
4-bromo-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-12-7-5-6-8-15(12)18-22(19,20)13-9-10-14(17)16(11-13)21-4-2/h5-11,18H,3-4H2,1-2H3 |
InChI Key |
ZRFZYAWLIFDKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OCC |
Origin of Product |
United States |
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